

Application Notes and Protocols for JNJ-303 in Isolated Heart Preparations

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Compound of Interest

Compound Name: JNJ 303

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Introduction

JNJ-303 is a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs), encoded by the KCNQ1/KCNE1 genes.[1][2] This current plays a crucial role in the repolarization phase of the cardiac action potential. Due to its selectivity, JNJ-303 serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of IKs in cardiac electrophysiology. These application notes provide detailed protocols for utilizing JNJ-303 in various isolated heart preparations to study its effects on cardiac action potential duration, QT interval, and arrhythmogenesis.

Mechanism of Action

JNJ-303 selectively inhibits the IKs current with a high degree of potency. Its mechanism involves binding to the pore region and the S6 transmembrane segment of the Kv7.1/KCNE1 channel complex.[3] This blockade delays cardiac repolarization, leading to a prolongation of the action potential duration (APD) and the QT interval on an electrocardiogram (ECG).[4][5][6][7] The effects of JNJ-303 are particularly pronounced under conditions of β -adrenergic stimulation, which enhances IKs activity.[5][8]

Data Presentation

Table 1: In Vitro Potency of JNJ-303 on Cardiac Ion Channels

Ion Channel	Current	IC50	Species/Cell Type	Reference
KCNQ1/KCNE1	IKs	64 nM	Not Specified	[1][2]
hERG	IKr	12.6 μ M	Not Specified	[1]
Nav1.5	INa	3.3 μ M	Not Specified	[1]
Cav1.2	ICa	>10 μ M	Not Specified	[1]
Kv4.3	Ito	11.1 μ M	Not Specified	[1]

Table 2: Electrophysiological Effects of JNJ-303 in Isolated Cardiac Preparations

Preparation	Species	Parameter	Concentration	Effect	Reference
Isolated Heart	Rabbit	APD60	Not Specified	Prolongation	[4]
Isolated Wedge	Rabbit	QT Interval	Up to 1 μ M	Prolongation	[4][7]
Left Ventricle	Human	APD	Not Specified	No change alone, significant prolongation with Isoprenaline	[5][8]
hiPSC-CMs	Human	Field Potential Duration	2 μ M	Marginal Prolongation	[9]
Anesthetized Dog	Dog	QTc Interval	0.63 mg/kg/10min i.v.	Prolongation from 477 ± 53 ms to 565 ± 14 ms	[6]
Ventricular Slices	Pig	Contraction Duration & ERP	0.3 μ M (with 10 μ M D-sotalol)	Significant Prolongation	[10]

Experimental Protocols

Protocol 1: Langendorff-Perfused Isolated Rabbit Heart for Action Potential Duration (APD) Measurement

This protocol is adapted from studies assessing the effect of IKs blockade on cardiac repolarization.[4]

1. Heart Isolation and Perfusion:

- Anesthetize a New Zealand White rabbit in accordance with institutional animal care and use committee guidelines.
- Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit solution.
- Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose) gassed with 95% O₂ / 5% CO₂ at 37°C.
- Maintain a constant perfusion pressure of 60-80 mmHg.

2. Electrophysiological Recording:

- Place a floating microelectrode on the epicardial surface of the left ventricle to record monophasic action potentials (MAPs).
- Pace the heart at a constant cycle length (e.g., 1000 ms) using a bipolar stimulating electrode placed on the right ventricular epicardium.
- Allow the preparation to stabilize for at least 30 minutes.

3. JNJ-303 Application:

- Prepare a stock solution of JNJ-303 in a suitable solvent (e.g., DMSO).
- Administer JNJ-303 via the perfusate at desired final concentrations. It is advisable to perform a concentration-response curve.
- Allow for a 20-30 minute equilibration period at each concentration before recording.

4. Data Analysis:

- Measure the action potential duration at 60% and 90% repolarization (APD₆₀ and APD₉₀).
- Compare the APD values before and after JNJ-303 administration.

Protocol 2: Isolated Rabbit Left Ventricular Wedge Preparation for QT Interval and Arrhythmia Assessment

This protocol is based on methodologies used to evaluate the proarrhythmic potential of ion channel-blocking drugs.^{[4][7]}

1. Wedge Preparation:

- Isolate the rabbit heart as described in Protocol 1.

- Dissect a transmural wedge from the left ventricular free wall.
- Cannulate a small coronary artery supplying the wedge and arterially perfuse with Tyrode's solution (in mM: 129 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 0.9 NaH₂PO₄, 20 NaHCO₃, 5.5 glucose) gassed with 95% O₂ / 5% CO₂ at 37°C.

2. Recording Setup:

- Place a stimulating electrode on the epicardial surface and a recording electrode on the endocardial surface to record a transmural ECG.
- Simultaneously record transmembrane action potentials from the epicardium and endocardium using floating microelectrodes.
- Pace the preparation at a baseline cycle length of 1000 ms (1 Hz). To assess for rate-dependent effects, brief periods of slower (e.g., 0.5 Hz) and faster (e.g., 2 Hz) stimulation can be incorporated.^[7]

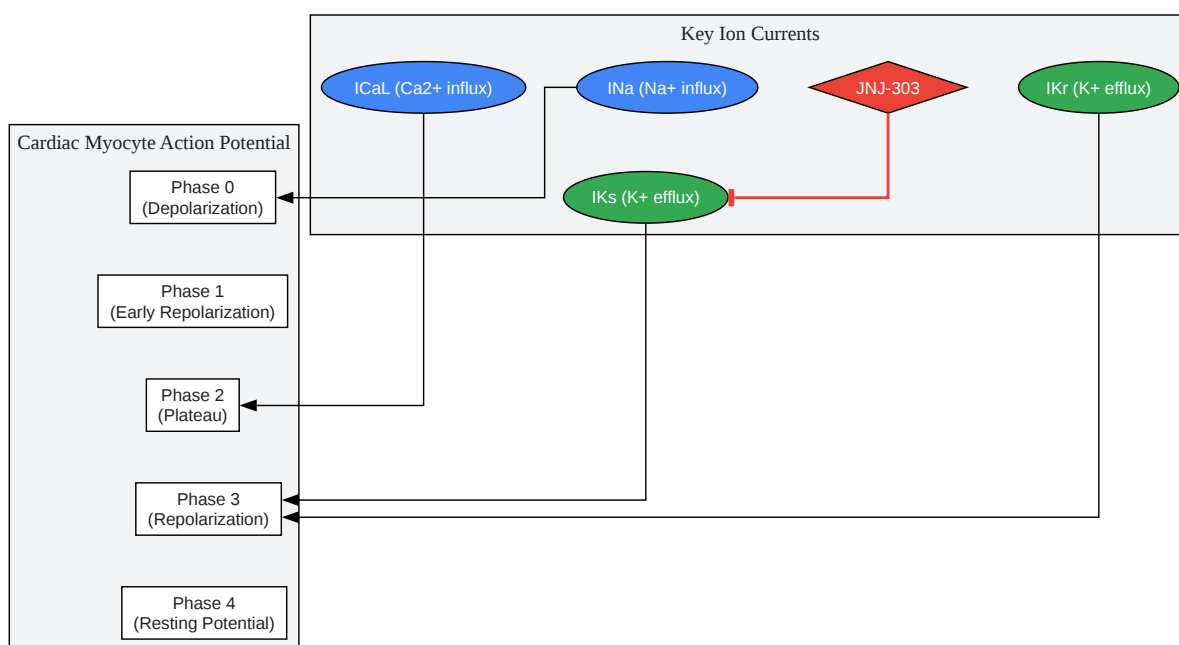
3. Experimental Procedure:

- Allow the preparation to stabilize for 60 minutes.
- Record baseline ECG and action potentials.
- Introduce JNJ-303 into the perfusate at increasing concentrations.
- At each concentration, allow for a 20-30 minute equilibration period before recording.
- Monitor for early afterdepolarizations (EADs) and Torsades de Pointes (TdP)-like ventricular tachyarrhythmias.

4. Data Analysis:

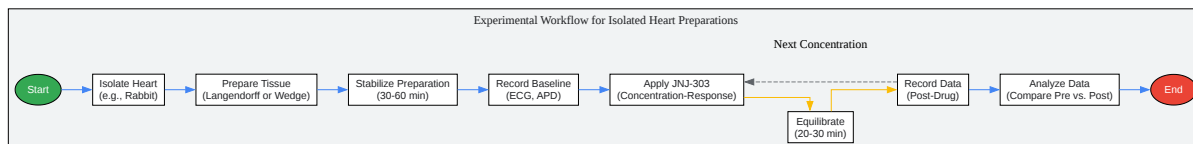
- Measure the QT interval from the transmural ECG.
- Quantify the TdP score based on the incidence and severity of arrhythmias.
- Analyze changes in APD and the transmural dispersion of repolarization (TDR).

Mandatory Visualizations



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Caption: JNJ-303 selectively blocks the I_{Ks} potassium current, prolonging Phase 3 repolarization.



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Caption: General experimental workflow for studying JNJ-303 in isolated heart preparations.

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